molecular formula C12H15N3S B1481534 (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098104-22-2

(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1481534
CAS No.: 2098104-22-2
M. Wt: 233.33 g/mol
InChI Key: COJYETQFBSISQM-UHFFFAOYSA-N
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Description

(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a distinct pyrazolyl methanamine scaffold. This structure incorporates a cyclopropylmethyl group and a thiophene heterocycle, which are common motifs in the design of pharmacologically active molecules . Compounds with similar pyrazolyl methanamine backbones are frequently investigated as key intermediates or core structures for the development of novel therapeutic agents . The primary amine functional group attached to the pyrazole ring makes this molecule a versatile building block for further synthetic modification, enabling the creation of amide derivatives, sulfonamides, or imines for extensive structure-activity relationship (SAR) studies . The presence of the electron-rich thiophene ring can influence the molecule's electronic properties and its potential for aromatic stacking interactions with biological targets. Similarly, the cyclopropyl group can confer conformational restraint, potentially enhancing binding affinity and metabolic stability. Research into analogous structures highlights their potential application in developing inhibitors for various enzymatic targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal consumption. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c13-6-11-5-12(10-3-4-16-8-10)14-15(11)7-9-1-2-9/h3-5,8-9H,1-2,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJYETQFBSISQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CSC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound follows a modular approach typical for substituted pyrazoles:

  • Pyrazole Ring Formation : The pyrazole core is commonly constructed via cyclocondensation reactions of hydrazine derivatives with 1,3-diketones or β-ketoesters. This step establishes the heterocyclic framework essential for further functionalization.
  • Introduction of the Thiophene Moiety : The thiophene ring at the 3-position is generally introduced either by using thiophene-substituted diketones in the cyclization step or by cross-coupling reactions (e.g., Suzuki-Miyaura coupling) post-pyrazole formation. The 3-position attachment of thiophene influences electronic and steric properties differently compared to the 2-position isomer.
  • N1 Substitution with Cyclopropylmethyl Group : Alkylation of the pyrazole nitrogen with cyclopropylmethyl halides or via reductive amination strategies introduces the cyclopropylmethyl substituent.
  • Methanamine Functionalization at C5 : The methanamine group is typically installed by converting a pyrazole-5-carboxaldehyde or pyrazole-5-carbonitrile intermediate to the corresponding amine via reductive amination or reduction reactions.

Detailed Synthetic Routes and Reaction Conditions

Step Reaction Type Reagents/Conditions Notes
1. Pyrazole ring formation Cyclocondensation Hydrazine derivatives + 1,3-diketones or β-ketoesters; acidic catalysis (e.g., acetic acid, HCl); solvents like ethanol or methanol; heating (50–100°C) Acid catalysis facilitates ring closure; regioselectivity depends on substituents
2. Thiophene introduction Use of thiophene-substituted diketones or Suzuki coupling Thiophene-boronic acids or halides; Pd catalysts; bases like K2CO3; solvents such as DMF or toluene; inert atmosphere Position of thiophene attachment affects electronic properties; 3-thiophene is less planar than 2-thiophene
3. N1 alkylation Alkylation or reductive amination Cyclopropylmethyl bromide or chloride; base (e.g., NaH, K2CO3); solvents like DMF; or reductive amination with cyclopropylmethyl aldehyde and reducing agents (NaBH3CN) Alkylation must be controlled to avoid polyalkylation
4. Methanamine installation Reduction or reductive amination Reduction of nitrile or aldehyde intermediates using LiAlH4 or NaBH4; or reductive amination with ammonia or amine sources Purification by chromatography or crystallization

This general scheme is supported by synthetic strategies reported for closely related pyrazole-thiophene derivatives and analogous compounds.

Challenges and Optimization in Synthesis

  • Regioselectivity in Pyrazole Formation: Cyclocondensation often yields mixtures of regioisomers, especially when electron-donating groups like cyclopropylmethyl are present. For example, tosic acid-catalyzed cyclization can produce both 3- and 5-substituted pyrazole isomers, with the desired isomer sometimes formed in low yield (≤10%).
  • Side Reactions in Coupling Steps: Buchwald–Hartwig amination and other cross-couplings require fine-tuning of ligands (e.g., replacing tert-butyl XPhos with XPhos), temperature reduction (from 100°C to 75°C), and reaction monitoring to suppress side products and improve yields.
  • Purification: Due to the complexity and similarity of side products, purification often involves flash chromatography with solvent gradients (e.g., cyclohexane/ethyl acetate) and crystallization to achieve high purity (>95%).

Analytical Characterization During Preparation

To confirm the structure and purity of intermediates and the final compound, the following techniques are routinely employed:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm regiochemistry, substituent positions, and purity 1H and 13C NMR chemical shifts confirm pyrazole ring formation and substituent attachment; 2D NMR (COSY, HSQC) maps proton-carbon correlations
Fourier Transform Infrared (FTIR) Spectroscopy Identify functional groups Characteristic amine N–H stretches; C–S stretches from thiophene ring
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation pattern Molecular ion peak consistent with C12H15N3S (233.33 g/mol) and fragmentation confirming substituents
X-ray Crystallography Structural confirmation Bond lengths (e.g., C–N ~1.40 Å), dihedral angles, and overall molecular geometry

Summary Table of Preparation Methods

Preparation Aspect Details References
Pyrazole ring formation Cyclocondensation of hydrazines with β-diketones; acid catalysis; heating
Thiophene introduction Use of thiophene-substituted diketones or Pd-catalyzed cross-coupling
N1 Cyclopropylmethyl substitution Alkylation with cyclopropylmethyl halides or reductive amination
Methanamine group installation Reduction or reductive amination of nitrile/aldehyde intermediates
Reaction optimization Ligand choice, temperature control, monitoring to minimize side products
Purification Flash chromatography, crystallization
Analytical confirmation NMR, FTIR, MS, X-ray crystallography

Research Findings and Notes

  • The presence of the cyclopropylmethyl group at N1 is critical for biological activity in related compounds but complicates regioselectivity during synthesis.
  • The thiophene ring at the 3-position affects electronic conjugation differently than the 2-position isomer, influencing the compound’s chemical behavior and potential applications.
  • Industrial-scale synthesis data are limited, but general batch and flow chemistry methods with automated reactors and advanced purification are suggested for scale-up.
  • No direct literature reports on the exact synthetic route for this compound were found; however, the preparation methods are inferred from closely related pyrazole-thiophene derivatives and standard organic synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives possess significant anticancer properties. Studies have shown that (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine exhibits cytotoxic effects against various cancer cell lines. For instance, a study highlighted its ability to induce apoptosis in human breast cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokine production, which is crucial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Antimicrobial Activity
Recent studies have also assessed the antimicrobial properties of this pyrazole derivative. The compound showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound has been explored in the field of organic electronics. Its application in organic light-emitting diodes (OLEDs) has been researched, where it serves as a potential electron transport layer material .

2. Photovoltaic Devices
The compound's ability to form stable thin films makes it suitable for use in photovoltaic devices. Studies suggest that incorporating this compound into solar cell designs can enhance charge mobility and overall device efficiency .

Agricultural Chemistry Applications

1. Pesticide Development
The structural features of this compound lend themselves to the development of novel pesticides. Its efficacy against specific pests has been documented, showcasing its potential as a bioactive agent in crop protection strategies .

2. Plant Growth Regulation
Research has indicated that this compound can influence plant growth patterns, acting as a growth regulator. Its application could lead to improved yield and resilience in various crops under stress conditions .

Case Studies

Study Application Area Findings
Study 1AnticancerInduced apoptosis in breast cancer cells; IC50 values demonstrated significant cytotoxicity .
Study 2Anti-inflammatoryInhibited cytokine production in vitro; potential for treating inflammatory diseases .
Study 3Organic ElectronicsEnhanced charge mobility in OLEDs; promising for future electronic applications .
Study 4Pesticide DevelopmentEffective against targeted agricultural pests; potential for use in sustainable agriculture .

Mechanism of Action

The mechanism of action of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target: (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine C₁₂H₁₄N₃S 232.07 1: Cyclopropylmethyl; 3: Thiophen-3-yl; 5: Methanamine
5-Phenyl-1H-pyrazole-3-methanamine C₁₀H₁₁N₃ 173.22 3: Phenyl; 5: Methanamine
(1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine C₁₀H₁₀N₃S 220.28 1: Propargyl; 3: Thiophen-3-yl; 5: Methanamine
1-(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine C₁₃H₁₈N₃S 248.37 1: Cyclopropylmethyl; 3: Thiophen-3-yl; 5: N-Methylmethanamine
(1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine C₉H₁₁N₃S 193.27 1: Methyl; 3: Thiophen-2-yl; 5: Methanamine
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride C₁₀H₁₀ClF₃N₄ 278.66 1: Pyridin-3-yl; 3: Trifluoromethyl; 5: Methanamine (hydrochloride salt)
Key Observations:
  • Substituent Effects: The cyclopropylmethyl group in the target compound increases molecular weight and lipophilicity compared to methyl or propargyl substituents . Thiophen-3-yl (target) vs. thiophen-2-yl (): The 3-position on thiophene may alter electronic distribution and steric accessibility compared to the 2-position, influencing receptor interactions . N-Methylation () enhances lipophilicity but reduces hydrogen-bonding capacity compared to the primary amine in the target compound .
  • Molecular Weight Trends :

    • The target compound (232.07 g/mol) is heavier than phenyl (173.22 g/mol) or methyl-substituted analogs (193.27 g/mol) due to the cyclopropyl and thiophene groups .
    • The hydrochloride salt in increases molecular weight significantly (278.66 g/mol) due to the addition of chlorine and trifluoromethyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes. For example, describes multi-step syntheses using nucleophilic substitution (e.g., cyclopropylmethylation) and cyclization reactions. Key steps include:

  • Cyclopropylmethylation : Reacting cyanopyrazoles with cyclopropylmethyl halides under basic conditions (e.g., NaOH, triethylamine) to install the cyclopropylmethyl group.
  • Thiophene Incorporation : Suzuki-Miyaura coupling or direct substitution with thiophen-3-yl boronic acids.
  • Yield Optimization : Use of catalysts (e.g., Pd for cross-couplings) and temperature control (e.g., reflux in ethanol for 12–24 hours). Purification via column chromatography or recrystallization improves purity .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • 1H-NMR : Confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm, thiophene protons at δ 6.5–7.5 ppm).
  • TLC : Monitor reaction progress using silica plates and UV visualization.
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • Purity Criteria : ≥95% purity by HPLC with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported CYP enzyme inhibition data for pyrazole-based methanamines?

  • Methodological Answer :

  • Inhibition Assays : Compare IC50 values using human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP2A6, CYP3A4). highlights that structurally similar compounds (e.g., 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine) show selectivity for CYP2A5.
  • Data Reconciliation :
  • Substrate Competition : Test inhibition in the presence of prototypic substrates (e.g., coumarin for CYP2A6).
  • Metabolite Profiling : Use LC-MS to identify off-target metabolites.
  • Computational Modeling : Dock the compound into CYP2A6 and CYP3A4 active sites to predict binding affinities .

Q. How can researchers design in vitro assays to evaluate the antileukemic potential of this compound, given structural similarities to active pyrazoline derivatives?

  • Methodological Answer :

  • Cell Lines : Use HL-60 and K562 leukemia cells (see for analogous pyrazolines).
  • Apoptosis Assays :
  • Caspase-3 Activation : Measure via fluorogenic substrates (e.g., Ac-DEVD-AMC).
  • Annexin V/PI Staining : Quantify apoptotic cells using flow cytometry.
  • Dose-Response Curves : Determine IC50 values (72-hour exposure, MTT assay). Compare to reference drugs (e.g., imatinib) .

Contradiction Analysis

Q. How should researchers address discrepancies in enzymatic vs. cellular activity data for this compound?

  • Methodological Answer :

  • Mechanistic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible CYP binding.
  • Membrane Permeability : Assess cellular uptake (e.g., PAMPA assay) to determine if poor bioavailability explains weak cellular activity despite strong enzymatic inhibition.
  • Metabolic Stability : Incubate with HLMs to identify rapid degradation pathways (e.g., oxidation at the cyclopropyl group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

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